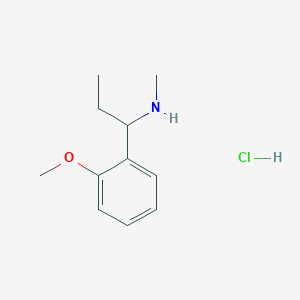
1-(2-methoxyphenyl)-N-methylpropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-N-methylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-N-methylpropan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenylacetonitrile and methylamine.
Reduction: The nitrile group is reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Alkylation: The resulting amine is then alkylated with a suitable alkylating agent, such as methyl iodide, to introduce the N-methyl group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-N-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution can introduce various functional groups to the phenyl ring.
Scientific Research Applications
1-(2-methoxyphenyl)-N-methylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-N-methylpropan-1-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing physiological processes. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyphenyl)piperazine: Shares the methoxyphenyl group but has a piperazine ring instead of the propan-1-amine structure.
1-(4-methoxyphenyl)piperazine: Similar structure with the methoxy group in the para position.
1-(2,3-dichlorophenyl)piperazine hydrochloride: Contains dichloro substituents on the phenyl ring.
Uniqueness
1-(2-methoxyphenyl)-N-methylpropan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and N-methyl groups. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H18ClNO |
|---|---|
Molecular Weight |
215.72 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-4-10(12-2)9-7-5-6-8-11(9)13-3;/h5-8,10,12H,4H2,1-3H3;1H |
InChI Key |
WJVCROKJTIUCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1OC)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















